molecular formula C12H22ClNO2 B3248139 Tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate CAS No. 184042-53-3

Tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate

Cat. No.: B3248139
CAS No.: 184042-53-3
M. Wt: 247.76 g/mol
InChI Key: FVGGDHCNXMCNIP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H21ClN2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used as an intermediate in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate with thionyl chloride. The reaction is carried out in dichloromethane at 0°C, followed by stirring overnight at room temperature . The resulting product is then purified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Thionyl Chloride: Used in the initial synthesis to convert the hydroxyethyl group to a chloroethyl group.

    Nucleophiles: Such as amines or thiols, used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, used in reduction reactions.

Major Products Formed

    Substituted Piperidines: Formed through substitution reactions.

    Carboxylic Acids: Formed through hydrolysis of the ester group.

    Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.

Scientific Research Applications

Tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds and drug candidates.

    Biological Studies: Utilized in the study of biological pathways and mechanisms.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate involves its reactivity with nucleophiles and other reagents. The chloroethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The ester group can also undergo hydrolysis, leading to the formation of carboxylic acids. These reactions enable the compound to serve as a versatile building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Similar structure but with a bromoethyl group instead of a chloroethyl group.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Contains an ethoxy-oxoethyl group instead of a chloroethyl group.

    Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Precursor in the synthesis of tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate.

Uniqueness

This compound is unique due to its specific reactivity and the presence of both a chloroethyl group and an ester group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and scientific research.

Properties

IUPAC Name

tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGGDHCNXMCNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201188873
Record name 1,1-Dimethylethyl 4-(2-chloroethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184042-53-3
Record name 1,1-Dimethylethyl 4-(2-chloroethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184042-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(2-chloroethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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